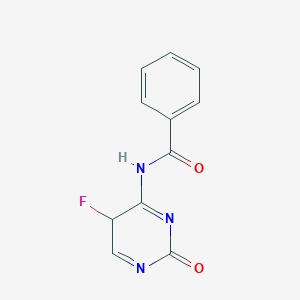

N-4-Benzoyl-5-fluorocytosine

Description

Overview of N-4-Benzoyl-5-fluorocytosine as a Key Synthetic Building Block and Derivative in Academic Research

This compound serves as a vital precursor in the synthesis of various nucleoside analogues. The benzoyl group acts as a protecting group for the N4-amino function of cytosine, a common strategy in oligonucleotide synthesis to prevent unwanted side reactions during the coupling of the nucleobase to a sugar moiety. libretexts.orgjocpr.com This protection is typically removed in the final steps of the synthesis. libretexts.org

The fluorine atom at the 5-position is a key feature that imparts unique properties to the molecule and its derivatives. Fluorine is the most electronegative element, and its substitution at the C5 position of cytosine has significant electronic effects, including influencing the pKa of the nucleobase. rutgers.edu This modification can enhance the biological activity of the final compound. For instance, the presence of a 5-fluoro group can impact the interaction of the resulting nucleoside with enzymes, such as DNA methyltransferases and restriction endonucleases. acs.org

In academic research, this compound is frequently employed in the synthesis of novel nucleosides with potential therapeutic applications. For example, it has been used as a starting material for the creation of 2'-fluoro-2',3'-unsaturated l-nucleosides, which have demonstrated anti-HIV and anti-HBV activities. acs.org

Scope and Research Focus within Contemporary Chemical Biology

Within the realm of chemical biology, fluorinated nucleosides and their precursors like this compound are valuable tools for probing biological systems. The introduction of fluorine can stabilize the glycosidic bond of nucleosides, making them more resistant to enzymatic cleavage. ru.nl This stability is advantageous for studying DNA-protein interactions and the mechanisms of DNA repair enzymes.

The 5-fluoro substitution has been shown to direct the protonation of the cytosine ring, which can influence base pairing and other molecular interactions. ru.nl Furthermore, the steric and electronic properties of the 5-fluoro group can be exploited to investigate the active sites of enzymes that process nucleic acids. acs.org Research in this area continues to explore how modifications to the pyrimidine (B1678525) core can be used to develop more selective and effective therapeutic agents and to unravel complex biological processes.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₁H₈FN₃O₂ |

| Molecular Weight | 233.20 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in many organic solvents |

Research Applications in Synthesis

| Target Compound Class | Research Focus |

| 2'-Fluoro-2',3'-unsaturated l-Nucleosides | Antiviral activity against HIV and HBV acs.org |

| 4'-Thionucleoside Analogues | Antiviral activity against Hepatitis C virus (HCV) nih.gov |

| Modified Nucleosides for Viral Infections | Broad-spectrum antiviral agents google.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H8FN3O2 |

|---|---|

Molecular Weight |

233.20 g/mol |

IUPAC Name |

N-(5-fluoro-2-oxo-5H-pyrimidin-4-yl)benzamide |

InChI |

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6,8H,(H,14,15,16,17) |

InChI Key |

WNVSVFQDNDJZIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N=CC2F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving N 4 Benzoyl 5 Fluorocytosine

Strategies for the Preparation of N-4-Benzoyl-5-fluorocytosine

The synthesis of this compound primarily involves the acylation of the exocyclic amino group of 5-fluorocytosine (B48100). This protection is a key step before the coupling with sugar moieties.

Acylation Procedures for N4-Protection (e.g., with benzoic anhydride)

The N4-benzoylation of 5-fluorocytosine is commonly achieved using acylating agents such as benzoyl chloride or benzoic anhydride (B1165640). One effective method involves the reaction of 5-fluorocytosine with benzoic anhydride in absolute ethanol, which provides the desired N4-protected product. This approach is considered satisfactory for preparing the compound for subsequent reactions researchgate.net.

Alternatively, a high-yield synthesis can be performed using either benzoic anhydride or benzoyl chloride in the presence of a catalyst and a base. A typical procedure involves using 4-dimethylaminopyridine (B28879) (DMAP) as an efficient acylating catalyst and triethylamine (B128534) as a base. The reaction is generally carried out at controlled temperatures, for instance, between 5 and 10°C. This method has been reported to produce N-4-benzoylcytosine (a closely related compound) with high yield and purity, making it suitable for larger-scale production.

The general reaction scheme for the acylation is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 5-Fluorocytosine | Benzoic Anhydride | - | This compound |

| 5-Fluorocytosine | Benzoyl Chloride | DMAP / Triethylamine | This compound |

Chemical Stability and Reactivity Considerations of the N4-Benzoyl Moiety

The N4-benzoyl group in this compound exhibits distinct chemical properties. The electron-withdrawing nature of the fluorine atom at the C5 position of the pyrimidine (B1678525) ring increases the lability of the benzoyl group attached to the exocyclic amino function researchgate.net. This enhanced reactivity means that the protecting group can be removed under relatively mild conditions.

For instance, the deprotection of N4-benzoyl-5-fluoro-2'-deoxycytidine can be quantitatively achieved by treatment with concentrated ammonia (B1221849) at room temperature overnight. These conditions are mild enough to leave the sensitive 5-fluorocytosine ring and the glycosidic bond intact researchgate.net. This selective lability is a crucial consideration in the multi-step synthesis of 5-fluorocytidine (B16351) analogues, ensuring that the protecting group can be removed without degrading the final product.

N-Glycosylation Reactions Utilizing this compound

This compound is a key precursor for the synthesis of a wide array of N-4-benzoyl-5-fluorocytidine analogues. The protected base is coupled with various activated sugar derivatives in N-glycosylation reactions to form the crucial glycosidic bond.

Formation of N-4-Benzoyl-5-fluorocytidine Analogues

The standard method for this coupling is the Vorbrüggen glycosylation, which typically involves reacting a silylated nucleobase with a protected sugar derivative (e.g., a 1-O-acetyl or 1-chloro sugar) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) rsc.orgresearchgate.netnih.gov.

The versatility of this compound as a glycosyl acceptor allows for its coupling with a wide range of sugar moieties to produce nucleoside analogues with diverse biological activities.

2'-Deoxy-ribofuranoses : The synthesis of 2'-deoxy-5-fluorocytidine analogues involves coupling this compound with a protected 2-deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose researchgate.net.

2',3'-Dideoxy- and 2',3'-Didehydro-2',3'-dideoxy-ribofuranoses : N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine (D2FC) and 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC) analogues, including those with an N4-benzoyl group, have been synthesized to evaluate their antiviral properties nih.gov. The synthesis involves the glycosylation of the protected base with the corresponding dideoxy or didehydrodideoxy sugar.

2'-Fluoro-ribofuranoses : The synthesis of 2'-fluoro-substituted nucleosides is a common strategy in drug design nih.govsemanticscholar.org. Coupling this compound with a suitably protected 2-fluoro-sugar donor, often activated as a bromide or acetate, yields the corresponding 2'-fluoro-nucleoside analogue.

4'-Thio-ribofuranoses : The preparation of 4'-thio-nucleosides involves coupling the base with a 4-thio-sugar donor. A general method for synthesizing 4'-thioribonucleosides involves the glycosylation of a silylated base with 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose in the presence of a Lewis acid like tin tetrachloride nih.gov. A similar strategy is applicable for the synthesis of 4'-thio-5-fluorocytidine analogues from this compound researchgate.net. Emtricitabine, a 2',3'-dideoxy-3'-thiacytidine analogue, is synthesized by coupling a chiral oxathiolane ring with silylated 5-fluorocytosine nih.gov.

The following table summarizes the coupling partners for the synthesis of various analogues.

| Base Precursor | Sugar Moiety | Resulting Analogue Class |

| This compound | Protected 2'-deoxy-ribofuranose | 2'-Deoxy-5-fluorocytidine |

| This compound | Protected 2',3'-dideoxy-ribofuranose | 2',3'-Dideoxy-5-fluorocytidine |

| This compound | Protected 2',3'-didehydro-2',3'-dideoxy-ribofuranose | 2',3'-Didehydro-2',3'-dideoxy-5-fluorocytidine |

| This compound | Protected 2'-fluoro-ribofuranose | 2'-Fluoro-5-fluorocytidine |

| This compound | Protected 4'-thio-ribofuranose | 4'-Thio-5-fluorocytidine |

The stereochemical outcome of the N-glycosylation reaction is critical, as the biological activity of nucleosides is highly dependent on the anomeric configuration (α or β). The formation of the desired anomer is influenced by several factors, including the protecting groups on the sugar moiety, the reaction mechanism, and the choice of catalyst nih.govnih.gov.

Neighboring Group Participation : When the sugar donor has a participating group (e.g., an acetyl or benzoyl group) at the C2' position, the reaction often proceeds with high β-selectivity. The participating group forms a cyclic intermediate (e.g., an oxonium ion) that blocks the α-face of the sugar, directing the incoming nucleobase to attack from the β-face.

SN2-type Reactions : In the absence of a C2' participating group, as is the case with 2'-deoxy or 2',3'-dideoxy sugars, stereocontrol is more challenging. The reaction may proceed via an SN2-type mechanism at the anomeric center, which leads to an inversion of configuration. For example, using a sugar with an α-leaving group at C1' would predominantly yield the β-anomer.

SN1-type Reactions : Alternatively, the reaction can proceed through a planar oxocarbenium ion intermediate (SN1-type mechanism), which can be attacked from either the α- or β-face, often resulting in a mixture of anomers. The final ratio can be influenced by thermodynamic factors and the directing effects of other substituents on the sugar ring.

In practice, high stereoselectivity can be achieved. For example, the synthesis of Emtricitabine, a β-nucleoside, proceeds with a high β:α isomeric ratio of 10:1 nih.gov. The careful selection of reaction conditions—including the Lewis acid, solvent, and temperature—is essential to maximize the yield of the desired anomer nih.gov.

Role of Lewis Acids and Other Catalytic Systems in Coupling Efficiency

The glycosylation of this compound with a protected sugar moiety is a pivotal step in the synthesis of its corresponding nucleoside. The efficiency and stereoselectivity of this coupling reaction are heavily influenced by the choice of catalytic system, particularly the use of Lewis acids. Lewis acids activate the glycosyl donor, typically a sugar with a leaving group at the anomeric position, facilitating the nucleophilic attack by the N1 atom of the silylated this compound base.

The stereochemical outcome of the glycosylation is often dictated by the reaction pathway, which can be modulated by the strength of the Lewis acid and the nature of the glycosyl donor. Stronger Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), tend to promote an S(N)1-type mechanism. nih.gov This involves the formation of a transient oxocarbenium ion intermediate, which is then attacked by the nucleobase. In contrast, weaker Lewis acids like boron trifluoride etherate (BF₃·Et₂O) may favor an S(N)2 pathway, involving a direct backside attack on the glycosyl donor. nih.gov The choice of catalyst is therefore critical for controlling the formation of the desired β-anomer, which is the stereoisomer found in natural nucleic acids.

Research into glycosylation reactions demonstrates that the interplay between the catalyst, solvent, and temperature is crucial for optimizing yield and selectivity. The efficiency of these catalytic systems ensures that the this compound base is coupled effectively to form the essential N-glycosidic bond, paving the way for further modifications and incorporation into oligonucleotides.

Table 1: Influence of Lewis Acid Catalysts on Glycosylation Pathways

| Lewis Acid Catalyst | Predominant Mechanism | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | S(N)1-like | α-selectivity (can be influenced by other factors) | nih.gov |

Post-Glycosylation Chemical Modifications and Deprotection Strategies

Following the successful synthesis of the N-4-benzoyl-5-fluorocytidine nucleoside, the benzoyl (Bz) group serves as a crucial protecting group for the exocyclic amine during subsequent synthetic steps, most notably during automated oligonucleotide synthesis. Once the oligonucleotide chain is fully assembled, this protecting group, along with others on the phosphate (B84403) backbone and other nucleobases, must be removed in a process known as deprotection. nih.govglenresearch.com

The N-benzoyl group is base-labile and is typically removed under basic conditions. nih.gov The choice of deprotection reagent and conditions must be carefully selected to ensure complete removal of the protecting groups without causing degradation of the synthesized oligonucleotide, particularly for sensitive sequences or those containing other chemical modifications. glenresearch.com

Common deprotection strategies include:

Ammonium (B1175870) Hydroxide (B78521): Concentrated aqueous ammonium hydroxide is a traditional reagent used for deprotection. glenresearch.com Treatment at elevated temperatures (e.g., 55°C) for several hours is typically sufficient to cleave the benzoyl group.

Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine (1:1 v/v) offers a significant advantage by drastically reducing the required deprotection time. chemrxiv.org Full deprotection can often be achieved in as little as 10-15 minutes at 65°C. chemrxiv.orgscribd.com However, this potent reagent may not be compatible with all modified bases or dyes.

Mild Deprotection Conditions: For oligonucleotides containing particularly base-sensitive modifications, milder reagents are employed. A solution of potassium carbonate in methanol (B129727) can be used at room temperature, although this requires a longer reaction time. glenresearch.com

Table 2: Comparison of Deprotection Reagents for N-Benzoyl Group Removal

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Ammonium Hydroxide (conc.) | 55°C, 8-12 hours | Standard, well-established | Long reaction time | glenresearch.com |

| AMA (NH₄OH/CH₃NH₂) | 65°C, 10-15 minutes | Very fast ("UltraFAST") | Can be incompatible with some sensitive modifications | chemrxiv.orgscribd.com |

Integration of this compound into Oligonucleotide Synthesis

The incorporation of this compound into synthetic nucleic acids is achieved through the robust and automated phosphoramidite (B1245037) method. This requires the conversion of the protected nucleoside into a reactive phosphoramidite building block.

Development of Functionalized Phosphoramidite Building Blocks

To be compatible with automated solid-phase oligonucleotide synthesis, the N-4-benzoyl-5-fluorocytidine nucleoside must be chemically modified at the 3' and 5' hydroxyl groups of the sugar ring. biosynth.com

5'-O-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile group protects the 5'-position during synthesis and is removed at the beginning of each coupling cycle to allow for chain elongation. biosynth.comcaymanchem.com

3'-Phosphoramidite Functionalization: The 3'-hydroxyl group is reacted to form a phosphoramidite moiety, typically a 2-cyanoethyl N,N-diisopropylphosphoramidite. This group is activated by an acidic catalyst (e.g., tetrazole) during synthesis, enabling it to efficiently couple with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support. biosynth.comcaymanchem.com

The resulting compound, such as N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-5-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a stable, reactive monomer that can be readily used in automated DNA synthesizers. caymanchem.comsapphirebioscience.com Similar phosphoramidite derivatives are synthesized for incorporation into RNA, often featuring an additional protecting group on the 2'-hydroxyl of the ribose sugar. biosynth.com

Table 3: Key Functional Groups of N-4-Benzoyl-5-fluorocytidine Phosphoramidite

| Position | Functional Group | Purpose in Oligonucleotide Synthesis | Reference(s) |

|---|---|---|---|

| N4 (base) | Benzoyl | Protection of the exocyclic amine during synthesis | biosynth.comcaymanchem.com |

| 5' (sugar) | Dimethoxytrityl (DMT) | Protection of the 5'-hydroxyl; removed for chain elongation | biosynth.comcaymanchem.com |

Incorporation into Chemically Synthesized Nucleic Acid Sequences (DNA and RNA)

Using the functionalized phosphoramidite building block, this compound can be incorporated at specific, desired positions within a synthetic DNA or RNA sequence. The process occurs via a series of automated cycles on a solid support. Each cycle consists of four main steps: deblocking (DMT removal), coupling (phosphoramidite addition), capping (of unreacted chains), and oxidation (of the newly formed phosphite (B83602) triester linkage).

The introduction of 5-fluorocytosine into oligonucleotides can confer valuable properties, such as enhanced thermal stability of the resulting duplex with a complementary strand and increased resistance to nuclease degradation. biosynth.com These attributes are highly desirable for therapeutic applications, including antisense therapy and gene silencing research. biosynth.combioglyco.com The precise, site-specific incorporation of modified bases like 5-fluorocytosine is a key advantage of chemical oligonucleotide synthesis, allowing for the rational design of nucleic acid sequences with tailored functions. chemrxiv.org

Preclinical Biological Investigations of N 4 Benzoyl 5 Fluorocytosine Analogues

Antiviral Activity Studies

Efficacy against Human Immunodeficiency Virus Type 1 (HIV-1)

N-4-Benzoyl-5-fluorocytosine, as part of a broader class of N4-acyl-modified nucleoside analogues, has been a subject of research for its potential antiviral properties, particularly against HIV-1. nih.gov Studies have explored how modifications at the N4-position of 5-fluorocytosine (B48100) nucleosides can influence their anti-HIV-1 activity.

In one area of research, a series of 2',3'-dideoxy (D2) and 2',3'-didehydro-2',3'-dideoxy (D4) 5-fluorocytosine nucleosides were synthesized with various substituents at the N4-position, including benzoyl and substituted benzoyl groups. nih.gov For the majority of these D2-nucleosides, the N4-substitutions led to a significant improvement in anti-HIV-1 activity without a corresponding increase in cytotoxicity. nih.gov Similarly, certain N4-substituents in the D4-nucleoside series also enhanced anti-HIV-1 activity, albeit with a modest rise in cytotoxicity. nih.gov

A particularly potent compound from the D2-series was N4-p-iodobenzoyl-D2FC, which demonstrated a 46-fold increase in anti-HIV-1 potency in MT-2 cells when compared to its parent compound, D-D2FC. nih.gov In the D4-series, N4-p-bromobenzoyl-D4FC was found to be 12-fold more potent than its parent nucleoside, D-D4FC, in the same cell line. nih.gov

Another study focused on the synthesis and antiviral evaluation of 2'-fluoro-2',3'-unsaturated L-nucleoside analogues. acs.orgnih.gov In this research, N4-benzoyl-5-fluorocytosine was coupled with a sugar moiety to create these analogues. acs.orgnih.gov The resulting compounds were then tested for their activity against HIV-1 in human peripheral blood mononuclear (PBM) cells. acs.orgnih.govbiocrick.com The 5-fluorocytosine derivative in this series exhibited potent anti-HIV activity, with an EC50 value of 0.17 microM and no significant cytotoxicity up to 100 microM. biocrick.com

It has been proposed that N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine could act as a prodrug for 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN), a known reverse transcriptase inhibitor. biocrick.com

The mechanism of action for some of these N4-acyl analogues appears to involve more than just the intracellular formation of the 5'-triphosphate of the parent compound. nih.gov While the 5'-triphosphate of D-D4FC was formed from the N4-acyl-D4FC analogues in various cells, the levels of this nucleotide did not directly correlate with the antiviral efficacy (EC90). nih.gov This suggests that the triphosphates of the N4-acyl nucleosides themselves may directly interact with the viral target. nih.gov

Table 1: Anti-HIV-1 Activity of Selected this compound Analogues

| Compound | Virus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

| N4-p-iodobenzoyl-D2FC | HIV-1 | MT-2 | Data not available | Data not available | 46-fold increase vs. D-D2FC |

| N4-p-bromobenzoyl-D4FC | HIV-1 | MT-2 | Data not available | Data not available | 12-fold increase vs. D-D4FC |

| 2'-fluoro-2',3'-unsaturated L-nucleoside (5-fluorocytosine derivative) | HIV-1 | PBM | 0.17 | >100 | >588 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data compiled from available research. nih.govbiocrick.com

Efficacy against Hepatitis B Virus (HBV)

The antiviral potential of this compound analogues has also been investigated against the Hepatitis B virus (HBV). nih.gov In a study evaluating N4-p-halobenzoyl-substituted D2- and D4-nucleosides, all eight compounds tested demonstrated either equal or greater potency against HBV in HepAD38 cells compared to their parent compounds, D-D2FC and D-D4FC. nih.govresearchgate.net

In a separate line of research, 2'-fluoro-2',3'-unsaturated L-nucleoside analogues were synthesized, including a derivative of N4-benzoyl-5-fluorocytosine. acs.orgnih.gov These compounds were evaluated for their anti-HBV activity in 2.2.15 cells. acs.orgnih.govbiocrick.com The 5-fluorocytosine derivative from this series displayed potent anti-HBV activity, with an EC50 value of 0.225 microM and no significant cytotoxicity observed up to 100 microM. biocrick.com

Table 2: Anti-HBV Activity of Selected this compound Analogues

| Compound | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

| N4-p-halobenzoyl-D2FC analogues | HepAD38 | Moderate | Data not available | Equal or better than D-D2FC |

| N4-p-halobenzoyl-D4FC analogues | HepAD38 | Moderate | Data not available | Equal or better than D-D4FC |

| 2'-fluoro-2',3'-unsaturated L-nucleoside (5-fluorocytosine derivative) | 2.2.15 | 0.225 | >100 | >444 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data compiled from available research. nih.govbiocrick.comresearchgate.net

Evaluation in Relevant In Vitro Cellular Models (e.g., MT-2, PBM, HepAD38, 2.2.15 cells)

The preclinical evaluation of this compound analogues has utilized several established in vitro cellular models to determine their antiviral efficacy and cytotoxicity.

For assessing anti-HIV-1 activity, human T-cell lines such as MT-2 cells have been employed. nih.gov For instance, the increased potency of N4-p-iodobenzoyl-D2FC and N4-p-bromobenzoyl-D4FC compared to their parent compounds was demonstrated in this cell line. nih.govHuman peripheral blood mononuclear (PBM) cells have also been a crucial model for evaluating anti-HIV-1 activity, as seen in the testing of 2'-fluoro-2',3'-unsaturated L-nucleoside analogues derived from N4-benzoyl-5-fluorocytosine. acs.orgnih.govbiocrick.com

For the evaluation of anti-HBV activity, the HepAD38 cell line, a human hepatoma cell line that supports HBV replication, has been utilized. nih.govresearchgate.net This model was instrumental in showing that N4-p-halobenzoyl-substituted D2- and D4-nucleosides had equal or greater potency than their parent compounds. nih.govresearchgate.net Another important cell line for HBV research is the 2.2.15 cell line , which is also a human hepatoblastoma cell line that constitutively produces HBV particles. acs.orgnih.govbiocrick.com This cell line was used to determine the potent anti-HBV activity of a 2'-fluoro-2',3'-unsaturated L-nucleoside analogue of 5-fluorocytosine. biocrick.com

Cytotoxicity of these novel compounds has been assessed in these cell lines as well as others, including Vero and CEM cells, with the N4-benzoyl-5-fluorocytosine derivatives generally showing low cytotoxicity. biocrick.com

Antifungal Research Perspectives

Comparative Studies with Parent 5-Fluorocytosine Analogues

The parent compound, 5-fluorocytosine (5-FC), is a well-established antifungal agent. nih.gov It acts as a prodrug, meaning it must be metabolized within the fungal cell to become active. plos.orgtoku-e.com Fungal cells take up 5-FC via cytosine permease, and it is then converted to the cytotoxic compound 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. plos.orgtoku-e.comresearchgate.net 5-FU is further metabolized, leading to the inhibition of both DNA and RNA synthesis, thereby exerting its antifungal effect. toku-e.com

Research into this compound analogues stems from the need to improve upon the properties of 5-FC. While 5-FC has a broad spectrum of activity against many pathogenic yeasts, its use can be limited by the development of resistance. nih.govmdpi.com

The rationale for modifying the N4-position of 5-fluorocytosine, as seen with the benzoyl group, is often to create prodrugs with altered properties, such as improved cellular uptake or a different metabolic activation pathway. While specific comparative antifungal studies between this compound and 5-fluorocytosine are not extensively detailed in the provided search results, the principle of modifying a parent compound to enhance its therapeutic profile is a common strategy in medicinal chemistry.

Investigation in Fungal Pathogens (e.g., Candida species)

5-Fluorocytosine, the parent compound of this compound, has demonstrated activity against a variety of pathogenic yeasts, most notably species of Candida. toku-e.comnih.gov Studies have shown that a high percentage of Candida isolates are susceptible to 5-FC. toku-e.com For example, one study of over 1000 Candida isolates found that 83.4% were susceptible. toku-e.com Another study involving 8803 Candida isolates from 18 different species reported that 95% were susceptible to 5-FC in vitro. toku-e.com

Specifically, 5-FC has shown good in vitro activity against Candida albicans, Candida glabrata, Candida kefyr, Candida lusitaniae, and Candida dubliniensis. mdpi.com However, it is less effective against Candida krusei. mdpi.com The susceptibility of Candida species can be determined using methods like disk diffusion and agar (B569324) dilution to establish the minimal inhibitory concentration (MIC). nih.gov

While direct investigations of this compound against Candida species are not detailed in the provided search results, the known antifungal activity of its parent compound provides a strong rationale for such research. The goal of these investigations would be to determine if the N-4-benzoyl modification can enhance the antifungal spectrum, increase potency, or overcome resistance mechanisms observed with 5-fluorocytosine in clinically relevant fungal pathogens like Candida.

Explorations in Anticancer Activity

The search for more effective and targeted cancer therapies has led to the investigation of various prodrug strategies, where inactive compounds are converted into potent cytotoxic agents at the tumor site. Within this field, analogues of the well-known chemotherapeutic precursor, 5-fluorocytosine, have garnered interest. This article focuses on the preclinical biological investigations into the anticancer activities of this compound and its closely related analogues.

Role as a Prodrug Precursor within Gene-Directed Enzyme Prodrug Therapy (GDEPT) Systems

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a two-step therapeutic strategy aimed at increasing the selectivity of chemotherapy. otago.ac.nzresearchgate.net It involves the delivery of a gene encoding a non-mammalian enzyme to tumor cells. nih.govcalis.edu.cn This enzyme can then convert a systemically administered, non-toxic prodrug into a potent cytotoxic drug directly at the tumor site, thereby minimizing systemic toxicity. acs.orggoogle.com The cytosine deaminase (CD)/5-fluorocytosine (5-FC) system is a well-studied example of GDEPT. researchgate.netoncohemakey.com

While direct studies on this compound within a cytosine deaminase-based GDEPT system are not extensively detailed in the reviewed literature, research into its nucleoside analogue, 5-fluoro-N4-benzoylcytidine, provides insight into potential activation pathways.

The classical GDEPT approach utilizes the enzyme cytosine deaminase (CD), found in bacteria and fungi but not in mammals, to convert the prodrug 5-fluorocytosine (5-FC) into the active anticancer drug 5-fluorouracil (5-FU). nih.govnih.govnih.gov 5-FU is a small, diffusible molecule that can then exert its cytotoxic effects. oncohemakey.comnih.gov

In the context of N-4-acylated analogues, such as this compound, the enzymatic cleavage of the acyl group is a necessary first step to release 5-fluorocytosine, which can then be converted to 5-fluorouracil by cytosine deaminase. However, recent research has explored alternative enzymatic pathways. A study investigating novel enzyme-prodrug pairs has demonstrated that bacterial amidohydrolases, such as YqfB and D8_RL, have the potential to be used in GDEPT. nih.gov These enzymes were shown to be capable of hydrolyzing N4-acyl-5-fluorocytidine compounds. nih.gov Specifically, the synthesis of 5-fluoro-N4-benzoylcytidine has been described in the context of its potential as a prodrug that could be activated by such amidohydrolases. nih.gov This suggests an alternative enzymatic conversion pathway for N-4-benzoyl-substituted fluorocytosine analogues, expanding the repertoire of enzymes that could be utilized in GDEPT systems.

A critical aspect of GDEPT is the "bystander effect," where the cytotoxic drug produced by enzyme-expressing tumor cells diffuses to and kills neighboring, non-transduced cancer cells. researchgate.netnih.gov This is particularly important given that gene delivery methods rarely achieve 100% transduction efficiency in a solid tumor. iiarjournals.org

Growth-Inhibitory Activity in In Vitro Leukemic Cell Lines

The cytotoxic potential of this compound analogues has been evaluated in in vitro models of leukemia. While direct data for this compound is limited in the available literature, studies on closely related compounds provide valuable insights into their growth-inhibitory properties.

Research involving the screening of various synthetic nucleosides has examined the effects of N4-acylated 5-fluorocytosine derivatives on the growth of mouse leukemic L5178Y cells. nih.govbenthamopen.com One such study reported the synthesis and biological evaluation of N4-p-toluoyl-5-fluorocytosine, a compound where the benzoyl group is substituted with a closely related p-toluoyl group (a methylbenzoyl group). nih.gov The growth-inhibitory effects of the corresponding 3'-deoxyribonucleoside of N4-p-toluoyl-5-fluorocytosine were examined, and after saponification to the free 5-fluoro-3'-deoxycytidine, it exhibited an IC50 value of 33 µg/ml against L5178Y cells. nih.govbenthamopen.com This indicates that modification at the N4-position of 5-fluorocytosine can result in compounds with demonstrable, albeit in this case moderate, growth-inhibitory activity against leukemic cells.

Another study on L5178Y cells investigated the compound 5-fluorocyclocytidine, which was found to be active with an IC50 of 0.054 µg/ml. nih.gov This highlights the sensitivity of this cell line to fluorinated cytosine analogues.

Below is an interactive data table summarizing the growth-inhibitory activity of a key N-4-acyl-5-fluorocytosine analogue nucleoside against a murine leukemia cell line.

| Compound | Cell Line | IC50 (µg/ml) |

| 5-Fluoro-3'-deoxycytidine (from N4-p-toluoyl-5-fluorocytosine precursor) | Mouse Leukemic L5178Y | 33 |

| 3'-Deoxycytidine | Mouse Leukemic L5178Y | 1.8 |

| 3'-Deoxyuridine | Mouse Leukemic L5178Y | 6.5 |

| 5-Fluoro-3'-deoxyuridine | Mouse Leukemic L5178Y | 18 |

| Data sourced from Saneyoshi et al. (1988). nih.gov |

Mechanistic Elucidations of N 4 Benzoyl 5 Fluorocytosine Analogues

Cellular and Molecular Pathways of Action

The biological activity of N-4-benzoyl-5-fluorocytosine is contingent upon its conversion to downstream metabolites that interfere with fundamental cellular processes. These pathways are central to its efficacy as an antiviral and antineoplastic agent.

Analogues of this compound, particularly those based on a 2',3'-dideoxy (D2) or 2',3'-didehydro-2',3'-dideoxy (D4) nucleoside scaffold, have demonstrated significant antiviral activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). nih.gov The primary mechanism involves the intracellular phosphorylation of the parent nucleoside to its 5'-triphosphate form. wgtn.ac.nz This active triphosphate metabolite mimics natural deoxynucleotide triphosphates and is recognized as a substrate by viral polymerases, such as HIV-1 reverse transcriptase. biocrick.com

Upon incorporation into the nascent viral DNA chain, these analogues act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral genome replication. wgtn.ac.nzmdpi.com Interestingly, for some N4-acyl-D4FC analogues, research has indicated that the intracellular concentration of the resulting parent nucleoside triphosphate (e.g., D-D4FC-TP) does not always directly correlate with the observed antiviral potency. nih.gov This suggests that the N4-acyl-modified nucleoside triphosphates may exert a direct inhibitory effect on the viral replication machinery themselves before the acyl group is cleaved. nih.gov

The table below summarizes the antiviral activity of representative N4-benzoyl analogues compared to their parent compounds.

| Compound | Virus | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) |

| 2'-fluoro-l-5-fluorocytosine analogue | HIV-1 | PBM | 0.17 | >100 |

| 2'-fluoro-l-5-fluorocytosine analogue | HBV | 2.2.15 | 0.225 | >100 |

| N4-p-iodobenzoyl-D2FC | HIV-1 | MT-2 | 0.005 | 10.3 |

| D-D2FC (parent compound) | HIV-1 | MT-2 | 0.23 | 12.9 |

| N4-p-bromobenzoyl-D4FC | HIV-1 | MT-2 | 0.012 | 1.8 |

| D-D4FC (parent compound) | HIV-1 | MT-2 | 0.14 | 1.9 |

Data compiled from multiple sources. nih.govacs.orgnih.gov

The central mechanism by which this compound analogues exert their cytotoxic effects against cancer cells is through the profound inhibition of nucleic acid synthesis. nih.gov Following intracellular conversion to 5-fluorouracil (B62378) (5-FU), two primary pathways of inhibition are initiated. acs.orgpatsnap.com

Inhibition of DNA Synthesis : 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govscivisionpub.com FdUMP is a potent and irreversible inhibitor of the enzyme thymidylate synthase. patsnap.comcreative-biolabs.com This enzyme is critical for the de novo synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). The inhibition of thymidylate synthase leads to a severe depletion of the intracellular pool of thymidine (B127349) triphosphate (dTTP), a necessary building block for DNA replication. scivisionpub.com The resulting "thymineless death" is a key factor in the compound's cytotoxic effect on rapidly dividing cancer cells. creative-biolabs.com

Inhibition of RNA Function : 5-FU can also be anabolized to 5-fluorouridine (B13573) triphosphate (FUTP). nih.govscivisionpub.com This fraudulent nucleotide is incorporated into various RNA species in place of uridine (B1682114) triphosphate (UTP). researchgate.net The presence of 5-FU within RNA molecules disrupts their normal function, including the processing of ribosomal and messenger RNA, leading to impaired protein synthesis. scivisionpub.comresearchgate.net Furthermore, the metabolite 5-fluorodeoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA, causing DNA damage and further contributing to cytotoxicity. scivisionpub.com

Intracellular Metabolism and Biochemical Transformations

This compound is a prodrug that must undergo a series of enzymatic transformations to yield its biologically active metabolites. This metabolic cascade is a critical determinant of its therapeutic activity.

The metabolic activation of this compound analogues begins with the cleavage of the N4-benzoyl group, a reaction that can be catalyzed by intracellular amidohydrolases. nih.govnih.gov This step releases the core compound, 5-fluorocytosine (B48100) (5-FC). The subsequent and crucial step is the deamination of 5-FC to the potent antimetabolite 5-fluorouracil (5-FU). acs.orgpatsnap.com This conversion is mediated by the enzyme cytidine (B196190) deaminase. iiarjournals.orgnih.gov

A key aspect of this pathway's therapeutic utility is that mammalian cells have low to non-existent cytidine deaminase activity, whereas it is present in many fungal and bacterial species. nih.govmdpi.com This enzymatic difference forms the basis for gene-directed enzyme prodrug therapy (GDEPT), where the gene for a non-human cytidine deaminase is delivered specifically to tumor cells. nih.govnih.gov These engineered cells then gain the ability to convert the relatively non-toxic 5-FC into the highly toxic 5-FU, creating a high concentration of the cytotoxin locally within the tumor environment. iiarjournals.orgnih.gov

Once 5-FU is formed, it enters the pyrimidine (B1678525) salvage pathway to be converted into its active nucleotide forms. nih.govmdpi.com

The key metabolic steps are:

Formation of FUMP : Uracil phosphoribosyltransferase (UPRT) converts 5-FU into 5-fluorouridine monophosphate (FUMP). nih.govmdpi.com

Formation of FUTP : FUMP is sequentially phosphorylated by cellular kinases to 5-fluorouridine diphosphate (B83284) (FUDP) and then to 5-fluorouridine triphosphate (FUTP), which disrupts RNA synthesis. nih.govresearchgate.net

Formation of FdUMP : FUMP can also serve as a substrate for ribonucleotide reductase, which converts it to 5-fluorodeoxyuridine diphosphate (FdUDP). FdUDP can then be dephosphorylated to yield 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the powerful inhibitor of thymidylate synthase. scivisionpub.commdpi.com

In the case of N-4-benzoyl-5-fluorocytidine nucleoside analogues, the metabolic pathway involves initial deacylation and/or deamination, followed by phosphorylation. Human uridine-cytidine kinases (UCK1 and UCK2) have been shown to phosphorylate both 5-fluorocytidine (B16351) and N(4)-benzoylcytidine, highlighting their role in the initial phosphorylation step of these prodrugs. researchgate.net This series of phosphorylations ultimately generates the active triphosphate metabolites that interfere with nucleic acid synthesis. nih.govacs.org

The biological potency of this compound and its analogues is intrinsically linked to the efficiency of their intracellular metabolism. A strong positive correlation exists between the degree of drug susceptibility and the intracellular concentration of the active metabolites, FdUMP and incorporated 5-FU in RNA. nih.gov The efficient conversion of 5-FC to 5-FU by cytidine deaminase is paramount and often represents the rate-limiting step for cytotoxicity, particularly in GDEPT systems. nih.gov

Resistance to these compounds frequently arises from impairments in this metabolic activation cascade. nih.gov Mutations that inactivate or reduce the efficiency of enzymes like cytosine deaminase or UPRT can prevent the formation of the toxic metabolites, rendering the cells resistant to the prodrug. researchgate.net Therefore, the metabolic profile of a target cell, whether viral or cancerous, is a crucial determinant of the potential efficacy of this compound-based therapies. nih.gov

Structure-Activity Relationship (SAR) and Structural Biology Insights

Influence of the N4-Benzoyl Moiety and Other Substituents on Biological Activity and Selectivity

The modification of the N4-position of 5-fluorocytosine nucleoside analogues is a key strategy to alter their chemical, biochemical, and pharmacokinetic properties. psu.edu Acylation at this position, particularly with a benzoyl moiety, can enhance biochemical stability against enzymatic degradation by cytidine deaminases and potentially improve intracellular transport, leading to more potent antiviral candidates. psu.edu

Research into a series of 2',3'-dideoxy (D2) and 2',3'-didehydro-2',3'-dideoxy (D4) 5-fluorocytosine nucleosides has demonstrated that substitutions at the N4-position significantly influence biological activity. nih.gov For most 2',3'-dideoxy-5-fluorocytidine (D2FC) analogues, N4-substitutions led to a marked improvement in anti-human immunodeficiency virus type 1 (HIV-1) activity without a corresponding increase in cytotoxicity. nih.gov In the 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC) series, certain N4-substituents also enhanced anti-HIV-1 activity, albeit with a modest rise in cytotoxicity. nih.gov

The nature of the substituent on the N4-benzoyl ring is critical. Halogen substitutions at the para-position of the benzoyl group have proven particularly effective. The most potent and selective analogue in the D2-series was N4-p-iodobenzoyl-D2FC, which exhibited a 46-fold increase in anti-HIV-1 potency compared to its parent compound, D-D2FC. nih.gov Similarly, in the D4-series, N4-p-bromobenzoyl-D4FC was found to be 12-fold more potent than the parent D-D4FC. nih.gov Furthermore, N4-p-halobenzoyl-substituted analogues of both D2FC and D4FC demonstrated potency against hepatitis B virus (HBV) that was equal to or greater than the parent compounds. nih.gov

Beyond halo-benzoyl groups, other N4-acyl substituents have been shown to modulate the biological profile favorably. In the D2-nucleoside series, analogues featuring N4-nicotinoyl, o-nitrobenzoyl, and n-butyryl groups showed a significant reduction in mitochondrial toxicity when compared to the parent nucleoside. nih.gov The electronic nature of the N4-protecting group on 5-fluorocytosine has also been noted to play an important role during synthesis, where electron-withdrawing groups can improve the stereoselectivity of N-glycosylation reactions. mdpi.combeilstein-journals.org

| Compound | N4-Substituent | Sugar Moiety | Key Biological Activity Finding | Reference |

|---|---|---|---|---|

| D-D2FC | -H (Parent Compound) | 2',3'-dideoxyribose | Baseline anti-HIV-1 activity. | nih.gov |

| N4-p-iodobenzoyl-D2FC | p-Iodobenzoyl | 2',3'-dideoxyribose | 46-fold increase in anti-HIV-1 potency vs. D-D2FC. | nih.gov |

| D-D4FC | -H (Parent Compound) | 2',3'-didehydro-2',3'-dideoxyribose | Baseline anti-HIV-1 activity. | nih.gov |

| N4-p-bromobenzoyl-D4FC | p-Bromobenzoyl | 2',3'-didehydro-2',3'-dideoxyribose | 12-fold more potent anti-HIV-1 activity vs. D-D4FC. | nih.gov |

| N4-p-halobenzoyl-D2FC/D4FC | p-Halobenzoyl | D2 or D4 | Equal or greater anti-HBV potency vs. parent compounds. | nih.gov |

| N4-nicotinoyl-D2FC | Nicotinoyl | 2',3'-dideoxyribose | Significant reduction in mitochondrial toxicity vs. parent. | nih.gov |

Impact of Sugar Moiety Modifications and Stereochemistry on Efficacy Profiles

Modifications to the sugar moiety of this compound analogues and their stereochemistry are fundamental determinants of their efficacy and biological activity. The introduction of fluorine into the sugar ring, for example, can dramatically affect metabolic stability and biological action due to the strength of the carbon-fluorine bond. researchgate.netnih.gov

The stereochemical configuration of the nucleoside is paramount. A striking example is seen in 1,3-oxathiolane (B1218472) nucleosides, where the unnatural L-(-)-enantiomers exhibit significantly higher anti-HIV activity and lower toxicity compared to the natural D-(+)-enantiomers. beilstein-journals.org Specifically, the 5-fluoro-substituted L-(-)-enantiomer, emtricitabine, is a potent anti-HIV-1 agent (EC₅₀ = 0.009 µM), whereas its corresponding D-(+)-enantiomer is substantially less active (EC₅₀ = 0.84 µM). beilstein-journals.orgbeilstein-journals.org This principle also extends to 2'-fluoro-2',3'-unsaturated L-nucleosides; the 5-fluorocytosine L-analogue demonstrated potent anti-HIV and anti-HBV activities, with EC₅₀ values of 0.17 µM and 0.225 µM, respectively. acs.orgnih.gov

The stereochemistry at the anomeric carbon (C1') also influences activity. In a study of oxaselenolane nucleosides, where the ring oxygen is replaced by selenium, the β-anomer of the 5-fluorocytosine analogue showed potent anti-HIV and anti-HBV activity. acs.org Interestingly, the α-anomer of the corresponding cytosine analogue also retained moderate anti-HIV activity, highlighting that while β-anomers are typically more active, α-anomers are not necessarily inert. acs.org

Besides stereochemistry, the structure of the sugar ring itself is a critical variable. The replacement of the 3'-carbon with a sulfur atom to create a 1,3-oxathiolane ring is a modification present in highly successful antiviral drugs. beilstein-journals.org Other modifications, such as the introduction of a 2'-C-methyl group, have been shown to confer selectivity for viral RNA-dependent RNA polymerase over host polymerases. mdpi.com The development of analogues with unsaturated bonds in the sugar ring, such as the 2',3'-didehydro-2',3'-dideoxy (D4) series, is another established strategy for generating potent antiviral agents. psu.edunih.gov

| Sugar Moiety | Stereochemistry | Base | EC₅₀ (Anti-HIV-1) | EC₅₀ (Anti-HBV) | Reference |

|---|---|---|---|---|---|

| 1,3-Oxathiolane | L-(-)-β | 5-Fluorocytosine | 0.009 µM | Not Reported | beilstein-journals.orgbeilstein-journals.org |

| 1,3-Oxathiolane | D-(+)-β | 5-Fluorocytosine | 0.84 µM | Not Reported | beilstein-journals.orgbeilstein-journals.org |

| 2'-fluoro-2',3'-unsaturated | L-β | 5-Fluorocytosine | 0.17 µM | 0.225 µM | acs.orgnih.gov |

| 1,3-Oxaselenolane | β | 5-Fluorocytosine | 0.51 µM | 1.2 µM | acs.org |

| 1,3-Oxathiolane | L-(-)-β | Cytosine (Lamivudine) | 0.02 µM | Not Reported | beilstein-journals.org |

| 1,3-Oxathiolane | D-(+)-β | Cytosine | 0.2 µM | Not Reported | beilstein-journals.org |

Advanced Research and Future Directions

Design and Synthesis of Next-Generation N-4-Benzoyl-5-fluorocytosine Derivatives

The development of new this compound derivatives is a key area of research, aiming to produce compounds with superior performance as therapeutic agents.

The rational design of next-generation this compound analogues is guided by established principles of medicinal chemistry to improve their therapeutic index. The primary goals are to enhance biological efficacy, increase target specificity, and optimize metabolic stability. The N-4-benzoyl group serves as a protecting group that can influence the compound's solubility and cellular uptake. Modifications to this benzoyl moiety, such as the introduction of different substituents, can modulate the electronic and steric properties, potentially leading to stronger and more specific interactions with target enzymes.

For instance, the design of new 5-fluorocytosine-1,3,4-oxadiazole hybrids has been explored to develop potent anticancer agents. nih.gov This approach involves conjugating different heterocyclic moieties to the core structure to create hybrid molecules with potentially enhanced biological activity. nih.gov Furthermore, structure-activity relationship (SAR) studies on related compounds, such as benzotriazole-based derivatives, have shown that substitutions on attached phenyl rings can significantly impact antiviral activity. nih.gov These findings suggest that similar modifications to the benzoyl ring of this compound could fine-tune its therapeutic effects.

Metabolic stability is another critical parameter. The N-4-benzoyl group can protect the exocyclic amine from deamination, a common metabolic pathway for cytosine analogues. The design process involves creating derivatives that are resistant to premature metabolic breakdown, ensuring that the active compound reaches its target in sufficient concentrations.

This compound is itself a prodrug of 5-fluorocytosine (B48100) (5-FC), which is subsequently converted into the active anticancer agent 5-fluorouracil (B62378) (5-FU). nih.govebi.ac.uk Advanced prodrug strategies aim to improve the delivery and activation of the cytotoxic agent specifically within target cells, thereby minimizing systemic toxicity.

One innovative approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT). nih.gov This strategy involves introducing a gene encoding a non-mammalian enzyme into cancer cells. This enzyme can then activate a specifically designed prodrug that is otherwise non-toxic to normal cells. nih.gov Research has explored the use of bacterial amidohydrolases, such as YqfB and D8_RL, to activate novel N4-acylated 5-fluorocytidine (B16351) derivatives. nih.gov These enzymes can hydrolyze the acyl group (like the benzoyl group) to release the active drug selectively inside the tumor cells that express the bacterial enzyme. nih.gov This targeted activation mechanism significantly enhances the therapeutic window.

Another avenue involves dual-modification prodrug strategies, where multiple parts of the molecule are engineered. For example, in the context of other chemotherapeutics, polyunsaturated fatty acids have been used as pro-moieties to create prodrugs with enhanced stability and sustained release profiles when formulated into nanoparticles. nih.gov Similar complex prodrug designs could be applied to this compound to optimize its pharmacokinetic properties.

Application in Chemical Biology and Molecular Probes

The unique properties of the fluorine atom in this compound make it a valuable tool for biophysical studies, particularly for investigating the structure and dynamics of nucleic acids.

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high natural abundance (100%) and a high gyromagnetic ratio, resulting in NMR sensitivity that is 83% of that of a proton (¹H). nih.gov Crucially, ¹⁹F is absent in naturally occurring biological macromolecules, meaning that a ¹⁹F label provides a clear and specific signal with no background interference. nih.gov

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local chemical environment. nih.gov This sensitivity allows researchers to monitor subtle conformational changes in nucleic acids (DNA and RNA) with high precision. nih.gov When a 5-fluoropyrimidine, such as 5-fluorocytosine, is incorporated into an oligonucleotide, the ¹⁹F NMR signal can report on:

Secondary Structure: The formation of duplexes, hairpins, or more complex structures like i-motifs results in distinct changes in the ¹⁹F chemical shift. oup.comkyoto-u.ac.jp

Conformational Transitions: Functionally important dynamic processes and ligand-binding interactions can be monitored in real-time. nih.govnih.gov

Base Pairing: The fluorine label has been shown to have a minimal impact on the thermodynamic stability and base-pairing properties of DNA and RNA duplexes, ensuring that it acts as a reliable reporter without significantly perturbing the native structure. nih.gov

Studies have demonstrated that 5-fluorocytidine can be readily incorporated into RNA strands, making ¹⁹F NMR a powerful tool for analyzing RNA structure and function. oup.com

Computational Approaches in the Study of this compound Analogues

Computational chemistry provides powerful tools for understanding the behavior of molecules at the atomic level, guiding the design and development of new therapeutic agents.

Molecular modeling and docking are computational techniques used to predict how a ligand (such as a derivative of this compound) will bind to the active site of a target protein. mdpi.com These methods are crucial in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.govderpharmachemica.com

The process typically involves:

Homology Modeling: If the 3D crystal structure of the target protein is not available, a model can be constructed based on the known structures of related proteins. researchgate.net

Molecular Docking: A computational algorithm places the ligand into the binding site of the protein in various orientations and conformations. It then calculates a "docking score" that estimates the binding affinity. nih.govresearchgate.net

Interaction Analysis: The resulting protein-ligand complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. mdpi.com

For example, docking studies on 5-fluorocytosine derivatives have been used to investigate the mechanisms of antifungal resistance by predicting how mutations in target enzymes, like Uracil phosphoribosyl transferase (FUR1), affect drug binding. researchgate.net Similarly, these in silico methods can be applied to this compound analogues to predict their interactions with potential anticancer or antiviral targets, helping to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govnih.gov Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into its stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of compounds like derivatives of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective therapeutic agents.

A typical QSAR study involves the following steps:

Data Set Generation: A series of this compound derivatives would be synthesized, and their biological activity (e.g., anticancer or antifungal efficacy) would be measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.

Model Development: A mathematical model is then developed to correlate the calculated descriptors with the observed biological activity. This is often achieved using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR study on this compound is not yet published, we can extrapolate from studies on similar heterocyclic compounds. For instance, QSAR models have been successfully developed for various pyrimidine (B1678525) derivatives to predict their anticancer and antiviral activities. dcu.ie These studies often highlight the importance of specific substitutions on the pyrimidine ring and how they influence the molecule's interaction with its biological target.

Hypothetical QSAR Data for this compound Derivatives:

To illustrate, a hypothetical QSAR study on a series of this compound derivatives with varying substituents on the benzoyl ring might yield data like the following:

| Compound | Substituent (R) | LogP | Molecular Weight | Electronic Energy (au) | Predicted IC50 (µM) | Observed IC50 (µM) |

| 1 | H | 2.5 | 247.2 | -120.5 | 15.2 | 16.5 |

| 2 | 4-Cl | 3.2 | 281.7 | -122.1 | 10.8 | 11.2 |

| 3 | 4-OCH3 | 2.3 | 277.2 | -121.3 | 18.5 | 19.1 |

| 4 | 4-NO2 | 2.1 | 292.2 | -123.8 | 8.1 | 8.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Such a model could reveal, for example, that electron-withdrawing groups on the benzoyl ring enhance the compound's activity, guiding medicinal chemists to synthesize new derivatives with potentially greater therapeutic efficacy.

Emerging Research Areas and Potential Therapeutic Applications in Translational Research

The research landscape for 5-fluorocytosine and its derivatives is dynamic, with several emerging areas holding promise for translational medicine. This compound could play a significant role in these advancements.

One of the most promising areas is in the development of novel prodrugs for targeted cancer therapy . 5-Fluorocytosine itself is a prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) by the enzyme cytosine deaminase. creative-biolabs.commdpi.com This conversion is a cornerstone of gene-directed enzyme prodrug therapy (GDEPT), where the gene for a non-human enzyme like yeast cytosine deaminase is delivered specifically to tumor cells. iiarjournals.orgnih.gov The subsequent systemic administration of 5-FC leads to the localized production of 5-FU at the tumor site, thereby minimizing systemic toxicity. iiarjournals.org

The benzoylation at the N-4 position of 5-fluorocytosine could offer several advantages in this context:

Improved Lipophilicity: The benzoyl group is likely to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and improve its bioavailability.

Modified Release Kinetics: The N-benzoyl bond might be susceptible to cleavage by specific enzymes that are overexpressed in the tumor microenvironment, leading to a targeted release of 5-fluorocytosine, and subsequently 5-FU.

Novel Hybrid Compounds: The benzoyl moiety can serve as a scaffold for the attachment of other functional groups or even other drug molecules, leading to the creation of hybrid compounds with dual or synergistic therapeutic effects. Recent research has explored the synthesis of 5-fluorocytosine-1,3,4-oxadiazole hybrids, which have shown promising cytotoxic activity against various cancer cell lines. nih.gov

Another emerging area is the development of novel antifungal agents . While 5-fluorocytosine is an established antifungal, its use is sometimes limited by the development of resistance. mdpi.com Chemical modifications, such as the introduction of a benzoyl group, could potentially overcome some of these resistance mechanisms or lead to compounds with a broader spectrum of antifungal activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-4-Benzoyl-5-fluorocytosine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection, functionalization, and deprotection steps. For example, tritylation of the ribofuranosyl moiety using 4-methoxytrityl chloride (yielding 97% intermediate 4 ), followed by acetylation and subsequent acid-catalyzed deprotection (achieving 92% yield for compound 6 ) . Optimization strategies include:

- Adjusting reaction time and temperature during tritylation to minimize side products.

- Monitoring acetylation efficiency via thin-layer chromatography (TLC) to ensure complete derivatization.

- Using mild acidic conditions (e.g., 80% aqueous acetic acid) to preserve the fluorocytosine core during deprotection.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For example:

- ¹H/¹³C NMR : Assign peaks for the benzoyl group (aromatic protons at ~7.5–8.0 ppm) and fluorocytosine moiety (distinct fluorine-coupled splitting patterns).

- MS : Use high-resolution electrospray ionization (HR-ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Ac]⁺ fragments).

- Reference spectra from analogous compounds (e.g., N4-benzoylcytosine derivatives) to validate assignments .

Q. What purification methods ensure high purity of this compound after synthesis?

- Methodological Answer :

- Recrystallization : Use solvent systems like ethyl acetate/hexane to remove acetylated byproducts.

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate tritylated intermediates.

- Analytical HPLC : Monitor purity (>97%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or dynamic processes (e.g., rotamers). Strategies include:

- Variable-Temperature NMR : Identify conformational exchange broadening by acquiring spectra at 25°C and –40°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals via correlation spectroscopy.

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in fluorine-containing regions .

Q. What computational methods predict the biological activity or binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Surflex-Dock to model interactions with target enzymes (e.g., γ-aminobutyric acid aminotransferase). Prepare protein structures from the PDB, fix side chains, and assign protonation states using SYBYL .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .

Q. How can researchers design stability studies for this compound under varying experimental conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, then quantify degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.

- Light Sensitivity : Store samples under UV/visible light and monitor photodegradation by NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.